

# (3-(Cyanomethyl)phenyl)boronic acid molecular weight

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## Compound of Interest

Compound Name: 3-Cyanomethylphenylboronic acid

Cat. No.: B151360

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An In-Depth Technical Guide to (3-(Cyanomethyl)phenyl)boronic Acid: Properties, Synthesis, and Application in Cross-Coupling Reactions

## Executive Summary

(3-(Cyanomethyl)phenyl)boronic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a reactive boronic acid moiety for carbon-carbon bond formation and a versatile cyanomethyl group for subsequent derivatization, makes it an invaluable reagent. This guide provides a comprehensive overview of its physicochemical properties, safe handling procedures, and a detailed exploration of its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By elucidating the mechanistic principles and providing a field-proven experimental protocol, this document serves as a technical resource for scientists aiming to leverage this compound in the synthesis of complex molecular architectures for drug discovery and development.

## Introduction: The Strategic Value of Bifunctional Boronic Acids

The incorporation of boron into organic molecules, particularly as boronic acids, has revolutionized synthetic chemistry. Their stability, low toxicity, and versatile reactivity have established them as indispensable tools. The pinnacle of their application is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl

systems that form the backbone of numerous pharmaceuticals.[1][2] The success of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib, has further cemented their importance in modern drug discovery.[3]

(3-(Cyanomethyl)phenyl)boronic acid emerges as a particularly strategic reagent. It offers two orthogonal points of reactivity:

- **The Boronic Acid Group:** This moiety is the active component in palladium-catalyzed cross-coupling reactions, enabling the precise formation of a new carbon-carbon bond with an aryl or vinyl halide/triflate.[4]
- **The Cyanomethyl Group (-CH<sub>2</sub>CN):** This functional group serves as a versatile synthetic handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in various other transformations, allowing for the systematic elaboration of the coupled product into a library of diverse analogues.

This dual functionality allows for a modular and efficient approach to synthesizing complex target molecules, a critical advantage in lead optimization campaigns.

## Physicochemical Properties and Handling

Accurate knowledge of a reagent's properties is fundamental to its successful application and to laboratory safety. The key characteristics of (3-(Cyanomethyl)phenyl)boronic acid are summarized below.

Property	Value	Source(s)
Molecular Weight	160.97 g/mol	[5][6]
Chemical Formula	C <sub>8</sub> H <sub>8</sub> BNO <sub>2</sub>	[5]
CAS Number	220616-39-7	[6]
Physical Form	Solid	
Typical Purity	≥96%	[6]
Storage Conditions	Store under an inert atmosphere at room temperature.	[6]
IUPAC Name	(3-(cyanomethyl)phenyl)boronic acid	[6]

Safety and Handling: (3-(Cyanomethyl)phenyl)boronic acid is classified with the GHS07 pictogram (Exclamation Mark) and carries hazard statements indicating it is harmful if swallowed (H302), causes skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335).[6]

- Expert Insight: The primary cause for degradation of arylboronic acids is oxidation and dehydration to form boroxines (trimeric anhydrides). Storing the compound under an inert gas like argon or nitrogen is crucial for maintaining its reactivity and ensuring stoichiometric accuracy in reactions.

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

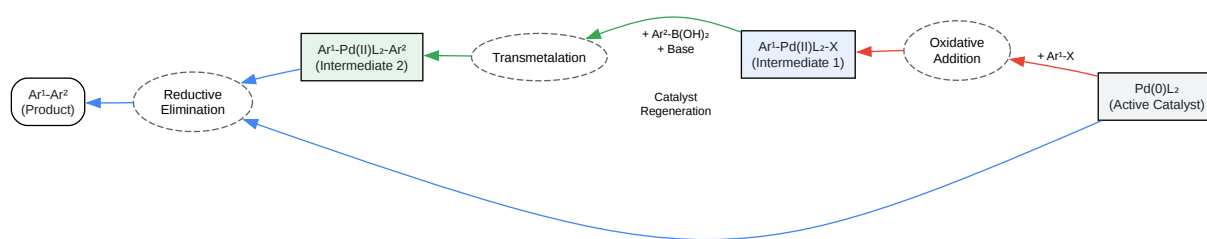
The flagship application for (3-(Cyanomethyl)phenyl)boronic acid is its use as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures. This transformation is a cornerstone of modern organic synthesis.

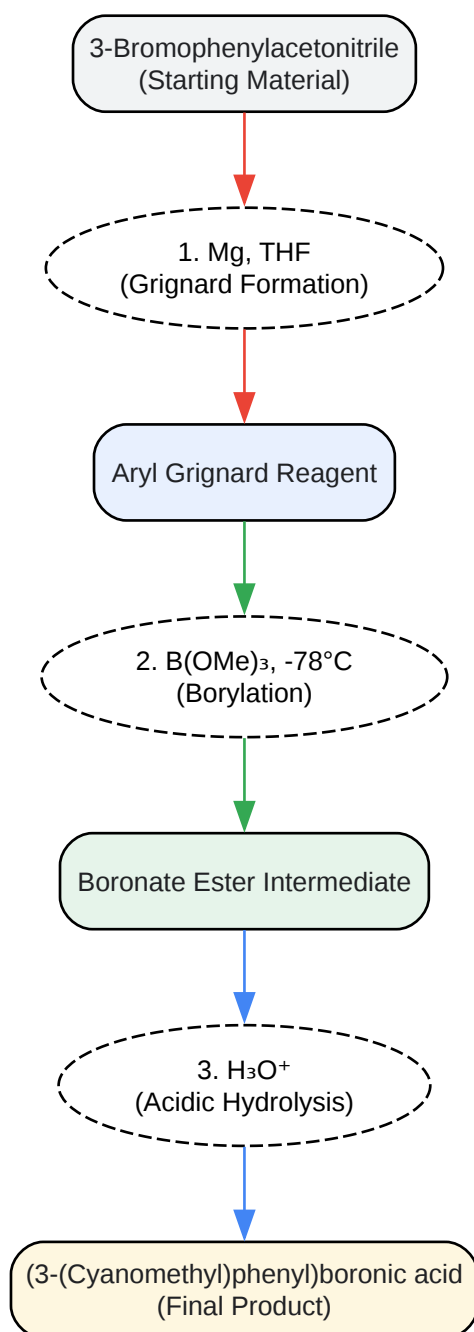
## Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.<sup>[2][7]</sup> Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- **Transmetalation:** The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species.<sup>[8]</sup> This boronate then transfers its organic group (the 3-(cyanomethyl)phenyl moiety) to the Pd(II) complex, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium center couple and are ejected from the coordination sphere, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

## Visualization of the Catalytic Cycle





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